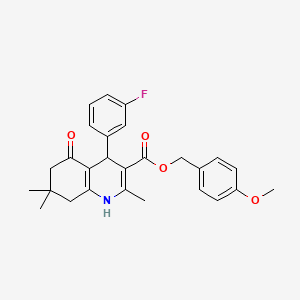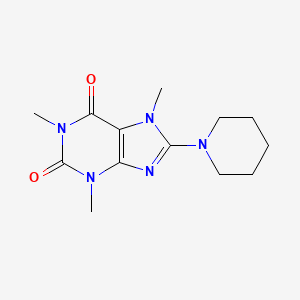![molecular formula C21H14N4O3S2 B4962644 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BAY 11-7082 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of BAY 11-7082 involves its inhibition of NF-κB, a transcription factor that regulates the expression of numerous genes involved in cell survival, proliferation, and inflammation. BAY 11-7082 binds to the cysteine residue in the active site of the enzyme responsible for the activation of NF-κB, preventing its activation and subsequent translocation to the nucleus. This inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including the inhibition of NF-κB activation, the downregulation of pro-inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. The compound has also been shown to reduce inflammation and tissue damage in animal models of inflammatory disorders, as well as inhibit the replication of HIV.
实验室实验的优点和局限性
One advantage of BAY 11-7082 is its ability to selectively inhibit the activity of NF-κB, making it a useful tool for studying the role of this transcription factor in various biological processes. However, the compound has been shown to have some off-target effects, particularly at higher concentrations, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of new drugs based on the structure of BAY 11-7082 for the treatment of cancer and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for therapeutic use, as well as to investigate its potential side effects and toxicity in humans. Finally, research on the mechanism of action of BAY 11-7082 may lead to the identification of new targets for drug development in various diseases.
合成方法
BAY 11-7082 can be synthesized using a multi-step process involving the reaction of 2-nitrobenzoyl chloride with 4-(2-aminothiazol-4-yl)aniline, followed by the addition of carbon disulfide and subsequent treatment with ammonia. The resulting compound is then purified using column chromatography to yield BAY 11-7082.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, BAY 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that is frequently overexpressed in cancer cells and contributes to tumor growth and survival. This inhibition leads to the suppression of tumor cell proliferation and induction of apoptosis, making BAY 11-7082 a promising anti-cancer agent.
Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease are also potential targets for BAY 11-7082 due to its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation and tissue damage in animal models of these diseases.
Additionally, BAY 11-7082 has been studied for its anti-viral properties, particularly in the context of HIV infection. The compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
属性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S2/c26-19(15-5-1-3-7-17(15)25(27)28)24-21(29)22-14-11-9-13(10-12-14)20-23-16-6-2-4-8-18(16)30-20/h1-12H,(H2,22,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQZTNHFBKRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![4-ethoxy-N-(1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-b]furan]-5'-yl)benzenesulfonamide](/img/structure/B4962599.png)
![ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
![2-bromo-4-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4962668.png)